molecular formula C14H17N3O3 B15244974 ethyl 4-[(2Z)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate

ethyl 4-[(2Z)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate

Cat. No.: B15244974
M. Wt: 275.30 g/mol
InChI Key: ZUVLAVZPGGMZMR-ATVHPVEESA-N
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Description

Ethyl 4-[(2Z)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate is a synthetically produced compound that belongs to the class of piperidines. It was first synthesized in 1990 by Suzuki et al. as part of their work on the design and synthesis of potential antihypertensive agents. This compound is known for its unique structure, which includes a piperidine ring and a benzoate ester group.

Preparation Methods

The synthesis of ethyl 4-[(2Z)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate involves several steps. The initial step typically includes the formation of the piperidine ring, followed by the introduction of the hydrazinyl group. The final step involves the esterification of the benzoate group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Ethyl 4-[(2Z)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antihypertensive properties. In medicine, it is being investigated for its potential use in the treatment of various diseases. In industry, it is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ethyl 4-[(2Z)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors in the body, which leads to a series of biochemical reactions that ultimately result in the desired therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-[(2Z)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate is unique due to its specific structure and properties. Similar compounds include other piperidine derivatives and benzoate esters. the presence of the hydrazinyl group and the specific arrangement of atoms in this compound make it distinct from other related compounds.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

ethyl 4-[(2Z)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate

InChI

InChI=1S/C14H17N3O3/c1-2-20-14(19)10-5-7-11(8-6-10)16-17-12-4-3-9-15-13(12)18/h5-8,16H,2-4,9H2,1H3,(H,15,18)/b17-12-

InChI Key

ZUVLAVZPGGMZMR-ATVHPVEESA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/N=C\2/CCCNC2=O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NN=C2CCCNC2=O

Origin of Product

United States

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